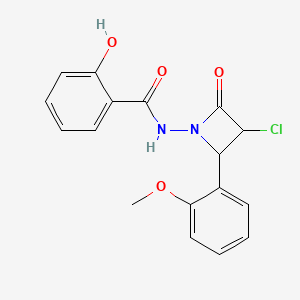

N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide

Description

N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide is a β-lactam (azetidinone) derivative featuring a 2-hydroxybenzamide moiety and a 2-methoxyphenyl substituent on the azetidinone ring. The azetidinone core and substituted aromatic groups contribute to its structural uniqueness, enabling comparisons with other chloro-substituted salicylanilides and azetidinone derivatives in terms of synthesis, physicochemical properties, and bioactivity.

Properties

CAS No. |

87444-09-5 |

|---|---|

Molecular Formula |

C17H15ClN2O4 |

Molecular Weight |

346.8 g/mol |

IUPAC Name |

N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide |

InChI |

InChI=1S/C17H15ClN2O4/c1-24-13-9-5-3-7-11(13)15-14(18)17(23)20(15)19-16(22)10-6-2-4-8-12(10)21/h2-9,14-15,21H,1H3,(H,19,22) |

InChI Key |

JLFHUGXYBUGWLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Azetidinone Core

- The azetidinone ring is commonly synthesized via cyclization reactions involving β-amino acids or β-lactams precursors.

- A key step involves nucleophilic substitution or intramolecular cyclization to form the four-membered azetidinone ring.

- For this compound, the 3-chloro substituent is introduced either by chlorination of the azetidinone intermediate or by using a chlorinated precursor in the cyclization step.

Amide Coupling with 2-Hydroxybenzamide

- The final step involves coupling the azetidinone intermediate with 2-hydroxybenzamide.

- This is generally achieved through amide bond formation using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via activated esters.

- Reaction conditions typically include mild bases and solvents like dichloromethane or DMF to facilitate the coupling without decomposing the sensitive azetidinone ring.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to form azetidinone | β-amino acid or β-lactam precursor, base, solvent (e.g., THF) | Formation of 3-chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl intermediate |

| 2 | Substitution/functionalization | Chlorinating agent (e.g., N-chlorosuccinimide) or chlorinated precursor | Introduction of 3-chloro substituent |

| 3 | Amide coupling | 2-hydroxybenzamide, coupling reagent (e.g., EDC), base, solvent (e.g., DMF) | Formation of this compound |

Research Findings and Optimization

- Studies indicate that the yield and purity of the final compound depend heavily on the choice of coupling reagents and reaction conditions, especially to preserve the integrity of the azetidinone ring.

- Use of mild bases and low temperatures during amide coupling reduces side reactions.

- Purification is typically achieved by recrystallization or chromatographic methods.

- Automated reactors and optimized solvent systems (e.g., ethanol, methanol) have been reported to improve reaction efficiency and scalability in industrial settings.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization solvent | Tetrahydrofuran (THF), dichloromethane | Anhydrous conditions preferred |

| Chlorination reagent | N-Chlorosuccinimide, thionyl chloride | Controlled addition to avoid over-chlorination |

| Amide coupling reagent | EDC, DCC, HATU | EDC preferred for mild conditions |

| Base for coupling | Triethylamine, DIPEA | Stoichiometric amounts to neutralize acid |

| Temperature | 0–25 °C for coupling | Lower temperatures preserve azetidinone |

| Purification method | Column chromatography, recrystallization | Solvent choice affects purity |

| Yield | 60–85% overall | Dependent on step optimization |

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-tubercular agent and its activity against various bacterial strains.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in the process. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Chloro-Substituted Salicylanilides

Compounds such as N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide () share the 2-hydroxybenzamide backbone but lack the azetidinone ring. Key findings:

- Antibacterial Activity : Derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide exhibit potent activity against Gram-positive bacteria (MIC: 0.125–1.0 mg/mL), whereas N-(4-chlorophenyl) analogues are less active .

- Structural Insight : The position of the chloro substituent (2- vs. 4-) significantly impacts bioactivity, likely due to electronic and steric effects on molecular interactions with bacterial targets.

Azetidinone Derivatives

Green Chemistry Approaches

- Ultrasound Irradiation: Used for synthesizing azetidinone derivatives (), reducing reaction times and improving yields (e.g., 78–88% in 12 hours vs. longer durations for conventional reflux) .

- Microwave-Assisted Synthesis : Applied for chloro-substituted salicylanilide esters and hydrazides (), achieving yields of 65–97% with reduced solvent use .

Catalytic Systems

- Triethylamine in DMF: A common catalyst for cyclocondensation reactions involving chloroacetyl chloride and Schiff bases, as seen in azetidinone syntheses (–10) .

Antibacterial Performance

- The 2-hydroxybenzamide group may enhance binding to bacterial enzymes (e.g., enoyl-acyl carrier protein reductase) .

- β-Cyclodextrin Complexes : Inclusion complexes of salicylanilides () retain antibacterial efficacy, indicating that formulation strategies could improve solubility without compromising activity .

Physicochemical and Spectral Characterization

- Spectroscopic Confirmation: The target compound would likely be characterized via IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.5–8.0 ppm), and ¹³C-NMR (azetidinone carbonyl at ~165 ppm), consistent with related azetidinones () .

Tabulated Comparison of Key Compounds

Biological Activity

N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide, also known by its CAS number 87444-09-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and histone methyltransferase inhibition. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C17H15ClN2O4

- Molecular Weight : 346.765 g/mol

- Structural Characteristics : The compound features a chloro group, a methoxyphenyl moiety, and an azetidine ring which contribute to its biological activity.

This compound has been identified as an inhibitor of histone methyltransferases, specifically enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes are critical in regulating gene expression through histone modification, and their inhibition can lead to the reactivation of tumor suppressor genes in various cancers.

Inhibition of Histone Methyltransferases

Research indicates that this compound effectively inhibits EZH1 and EZH2, which are implicated in several proliferative diseases, including various cancers. The ability to modulate these enzymes suggests potential therapeutic applications in oncology.

Table 1: Summary of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Histone Methyltransferase Inhibition | EZH1, EZH2 | Suppression of tumor growth | |

| Anticancer Activity | Various Cancer Types | Reactivation of tumor suppressor genes |

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of cell proliferation in cancer cell lines. The compound's efficacy was evaluated through assays measuring cell viability and apoptosis induction.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. These studies highlighted the compound's potential for therapeutic use in cancer treatment.

- Pharmacological Profiling : The pharmacological profile of this compound suggests favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a manageable safety profile at therapeutic doses. However, further studies are necessary to fully understand the long-term effects and potential side effects associated with its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.